molecular formula C7H6IN3 B2385116 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine CAS No. 2306270-59-5

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine

Cat. No.: B2385116
CAS No.: 2306270-59-5
M. Wt: 259.05
InChI Key: GXAIMZLSOFEBQB-UHFFFAOYSA-N
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Description

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a heterocyclic compound featuring a fused pyrrole-pyrazine core with iodine at position 7 and a methyl group at position 4. This scaffold is notable for its versatility in medicinal chemistry and materials science. The iodine substituent enhances electrophilicity, facilitating cross-coupling reactions, while the methyl group modulates steric and electronic properties .

Properties

IUPAC Name

7-iodo-5-methylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-4-5(8)6-7(11)10-3-2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAIMZLSOFEBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine typically involves the formation of carbon-carbon and carbon-nitrogen bonds. One common method includes the cyclization of pyrrole and pyrazine rings. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .

Scientific Research Applications

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen-Substituted Pyrrolo[2,3-b]pyrazines

Halogenation at position 7 significantly impacts reactivity and biological activity. Key analogs include:

Compound Substituents Key Properties/Applications Reference
7-Iodo-5H-pyrrolo[2,3-b]pyrazine I (C7), H (C5) Intermediate for Suzuki couplings
7-Bromo-5-tosyl-pyrrolo[2,3-b]pyrazine Br (C7), tosyl (C5) Kinase inhibitor scaffold
2-Chloro-7-iodo-5-tosyl-pyrrolo[2,3-b]pyrazine Cl (C2), I (C7), tosyl (C5) Synthetic intermediate (high yield)
7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine I (C7), CH₃ (C5) Predicted enhanced FGFR1 inhibition*

Notes:

  • Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine increases steric hindrance but improves leaving-group ability in nucleophilic substitutions, making it valuable in cross-coupling reactions .
  • Methyl vs. Tosyl Groups : The methyl group at C5 likely enhances metabolic stability compared to bulkier tosyl groups, which may improve pharmacokinetics in drug candidates .

Halogenation Strategies

  • Iodination : N-Iodosuccinimide (NIS) in acetone or THF is commonly used for regioselective iodination at C7 (e.g., 67% yield for 8-Bromo-7-iodo-pyrido[3,4-b]pyrazine in ) .
  • Methyl Introduction : Methyl groups are typically introduced via alkylation or via pre-functionalized intermediates (e.g., 5-methyl-pyrrolo[2,3-b]pyrazine in ) .

Challenges

  • Low Yields : Bromo-iodo derivatives (e.g., 7-Bromo-6-iodo-pyrido[2,3-b]pyrazine) show yields as low as 5% due to competing side reactions .
  • Purification : Tosyl-protected derivatives (e.g., 7-Iodo-5-tosyl-pyrrolo[2,3-b]pyrazine) require column chromatography for isolation, complicating large-scale synthesis .

Biological Activity

7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique pyrrolo[2,3-b]pyrazine scaffold with an iodine atom and a methyl group at specific positions. Its molecular formula is C8H7N3IC_8H_7N_3I with a molecular weight of approximately 227.04 g/mol. This structural configuration is believed to influence its reactivity and biological activity significantly.

Target Interactions

This compound has been shown to interact with various biological targets, primarily through:

  • Hydrogen Bonding : The nitrogen atom in the pyrazine ring forms essential hydrogen bonds with target proteins, facilitating interactions crucial for biological activity.
  • Kinase Inhibition : It exhibits promising activity as a kinase inhibitor, targeting specific kinases involved in cancer cell proliferation and survival.

Biochemical Pathways

The compound affects multiple biochemical pathways, indicating its potential to induce various cellular responses depending on the specific targets it interacts with. This includes pathways involved in apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that this compound derivatives can inhibit cancer cell growth. In vitro studies have demonstrated that these compounds can induce apoptosis in leukemic cells by blocking proliferation and inducing cell cycle arrest:

  • Case Study : In studies involving human leukemia K562 cells, treatment with related pyrazine derivatives led to significant decreases in cell viability (IC50 of 25 μM) and morphological changes indicative of apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies have shown that this compound derivatives possess antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness against bacterial strains.
  • Antifungal Activity : Similar testing has revealed antifungal properties against fungal pathogens, suggesting potential applications in treating fungal infections.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
Pyrrolo[1,2-a]pyrazine DerivativesAntibacterial and antiviral propertiesDifferent scaffold structure
1H-Pyrrolo[2,3-b]pyridine DerivativesPotent FGFR inhibitorsKnown for specific inhibitory activity

This compound stands out due to its unique substitution pattern. The presence of iodine significantly influences both chemical reactivity and biological interactions compared to other similar compounds.

Research Applications

This compound has several applications across different scientific fields:

  • Medicinal Chemistry : Explored for drug development due to its anticancer and antimicrobial properties.
  • Organic Synthesis : Used as a building block for synthesizing more complex molecules.
  • Material Science : Investigated for potential uses in developing new materials and chemical processes.

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